

A Technical Guide to the Physical and Chemical Properties of 2-Pyrimidineacetic Acid

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Compound of Interest

Compound Name: 2-Pyrimidineacetic Acid

Cat. No.: B151167

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Introduction

2-Pyrimidineacetic acid (CAS No: 66621-73-6) is a heterocyclic compound featuring a pyrimidine ring substituted with an acetic acid group at the 2-position.^[1] Its molecular formula is $C_6H_6N_2O_2$, with a molecular weight of approximately 138.12 g/mol.^[1] This compound serves primarily as a synthetic intermediate and building block in the development of more complex molecules, particularly within pharmaceutical research.^[2] This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for their determination, and graphical representations of key workflows and relationships relevant to its study.

Physical and Chemical Properties

The key identifiers and physicochemical properties of **2-Pyrimidineacetic acid** are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases to provide a concise reference for researchers.

Table 1: General Identifiers for **2-Pyrimidineacetic Acid**

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 66621-73-6 | [1] [2] [3] |
| IUPAC Name | 2-(pyrimidin-2-yl)acetic acid | [1] |
| Molecular Formula | C ₆ H ₆ N ₂ O ₂ | [1] [2] [4] |
| Molecular Weight | 138.12 g/mol | [1] [4] |
| Appearance | Crystalline solid | [2] |
| InChI Key | NRRCYZPJUABYHL- UHFFFAOYSA-N | [1] [2] |
| SMILES | OC(=O)Cc1ncccn1 | [2] |

Table 2: Physicochemical Properties of **2-Pyrimidineacetic Acid**

| Property | Value | Conditions / Notes | Reference |
|---------------|------------------------------------|---|---------------------|
| Melting Point | 226 - 228 °C | Experimental Value | [3] |
| Boiling Point | Not available | Data not found in literature; may decompose at high temperatures. | |
| Solubility | 1 mg/mL | In Dimethylformamide (DMF) | [2] |
| 10 mg/mL | In Phosphate-Buffered Saline (PBS) | [2] | |
| pKa | Not available | Experimental data not found in literature. | |
| XLogP3 | -0.3 | Computed Value | [1] |

Table 3: Spectroscopic Data Summary

| Technique | Data | Interpretation | Reference |
|---------------------|---|--|-----------|
| UV-Vis | $\lambda_{\text{max}} = 250 \text{ nm}$ | Indicates absorption in the ultraviolet range, characteristic of the pyrimidine ring system. | [2][3] |
| ^1H NMR | Data not available | Expected signals would include a singlet for the methylene ($-\text{CH}_2-$) protons, distinct signals for the aromatic protons on the pyrimidine ring, and a broad singlet for the carboxylic acid ($-\text{COOH}$) proton. | |
| ^{13}C NMR | Data not available | Expected signals would include a peak for the carbonyl carbon ($\text{C}=\text{O}$), the methylene carbon ($-\text{CH}_2-$), and distinct peaks for the carbons of the pyrimidine ring. | |
| IR | Data not available | Expected characteristic absorption bands include a broad O-H stretch ($\sim 2500\text{-}3300 \text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700 \text{ cm}^{-1}$), C=N and C=C stretches for the aromatic ring ($\sim 1400\text{-}$ | |

| | | |
|-----------|--------------------|--|
| | | 1600 cm ⁻¹), and C-H stretches. |
| Mass Spec | Data not available | The molecular ion peak (M+) would be expected at m/z ≈ 138. Fragmentation patterns would likely involve the loss of COOH (45 Da) or CO ₂ (44 Da). |

Experimental Protocols

The following sections detail generalized, standard methodologies for the synthesis and characterization of **2-Pyrimidineacetic acid**.

Synthesis and Purification

Principle: A common route to pyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For **2-Pyrimidineacetic acid**, a plausible synthesis involves the reaction of a suitable C4-dicarbonyl synthon with S-alkylisothiurea followed by functional group manipulations. The crude product is then purified.

Apparatus:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for recrystallization or column chromatography

General Procedure:

- **Reaction Setup:** The starting materials are dissolved in a suitable solvent (e.g., an alcohol or aprotic solvent) in a round-bottom flask.
- **Condensation:** A base or acid catalyst is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic impurities.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel to yield the pure **2-Pyrimidineacetic acid**.
- **Characterization:** The final product's identity and purity are confirmed using techniques such as NMR, IR, and Mass Spectrometry, and its melting point is determined.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)

Procedure:

- A small amount of the dry, crystalline **2-Pyrimidineacetic acid** is packed into a capillary tube to a height of 2-3 mm.
- The tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to about 15-20 °C below the expected melting point (226 °C).
- The heating rate is then reduced to 1-2 °C per minute.

- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

Determination of Solubility (Shake-Flask Method)

Principle: The thermodynamic solubility is determined by allowing a compound to equilibrate in a solvent for an extended period, after which the concentration of the dissolved solute in the saturated solution is measured.

Apparatus:

- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC system

Procedure:

- An excess amount of **2-Pyrimidineacetic acid** is added to a vial containing a known volume of the desired solvent (e.g., water, PBS, DMF).
- The vial is sealed and placed on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
- A clear aliquot of the supernatant is carefully removed.
- The concentration of **2-Pyrimidineacetic acid** in the supernatant is determined using a calibrated analytical method, such as UV-Vis spectrophotometry (at 250 nm) or HPLC.

Spectroscopic Analysis

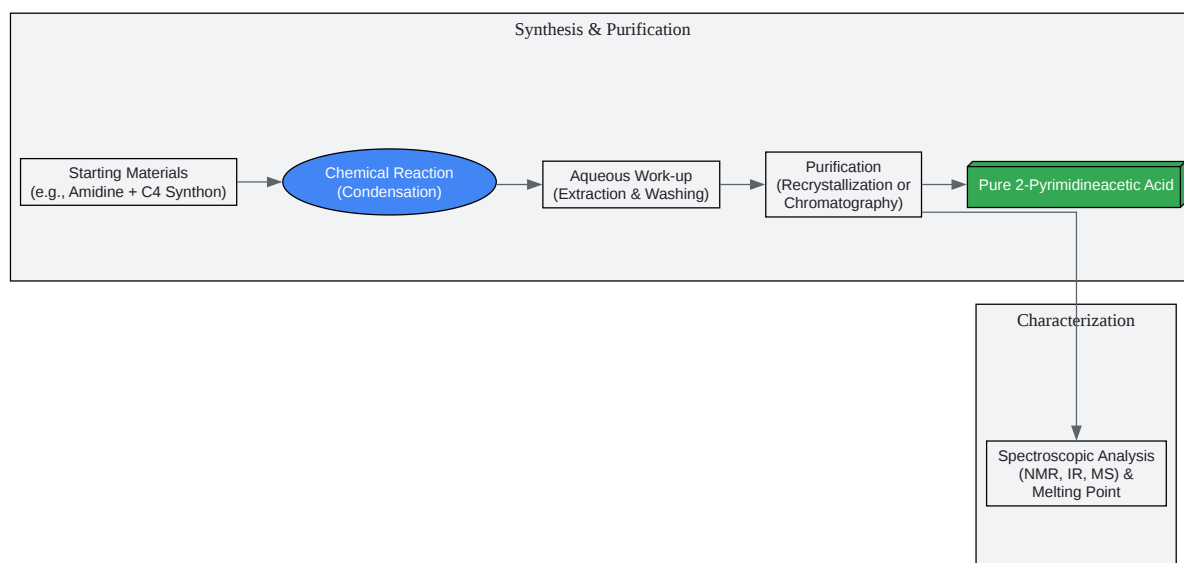
Principle: Spectroscopic techniques are used to elucidate the molecular structure and confirm the identity of the compound by probing the interaction of the molecule with electromagnetic radiation.

General Procedures:

- Nuclear Magnetic Resonance (NMR): A sample (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or D_2O with a pH adjustment). The solution is transferred to an NMR tube, and spectra are acquired on a 300-500 MHz spectrometer.
- Infrared (IR) Spectroscopy: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- UV-Visible (UV-Vis) Spectroscopy: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or water). The absorbance spectrum is recorded from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λ_{max}).[\[5\]](#)
- Mass Spectrometry (MS): A dilute solution of the sample is analyzed using an MS instrument, typically with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio of the molecular ion and its fragments.

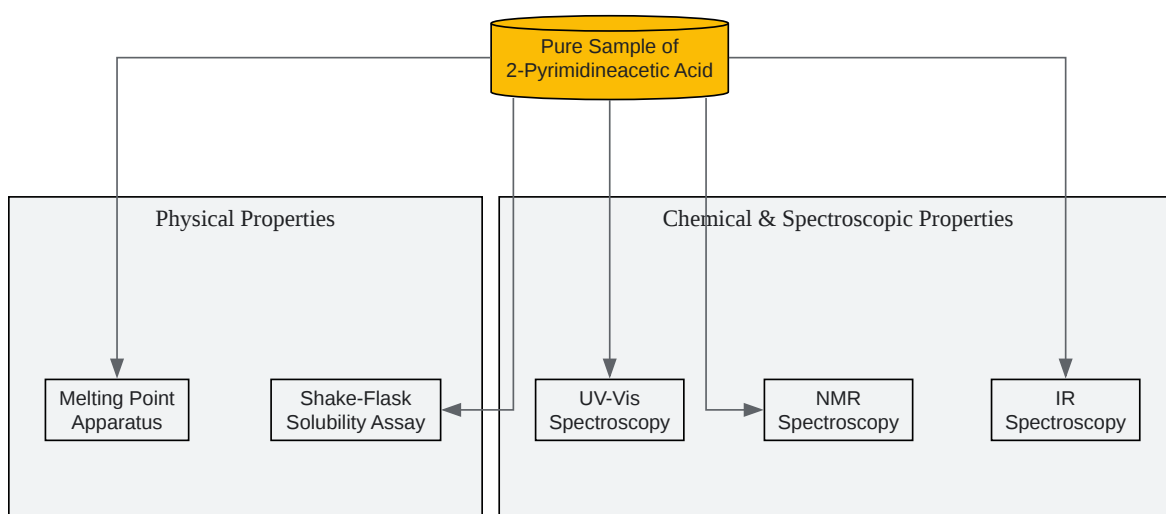
Visualizations

The following diagrams illustrate key workflows and conceptual relationships for the study of **2-Pyrimidineacetic acid**.



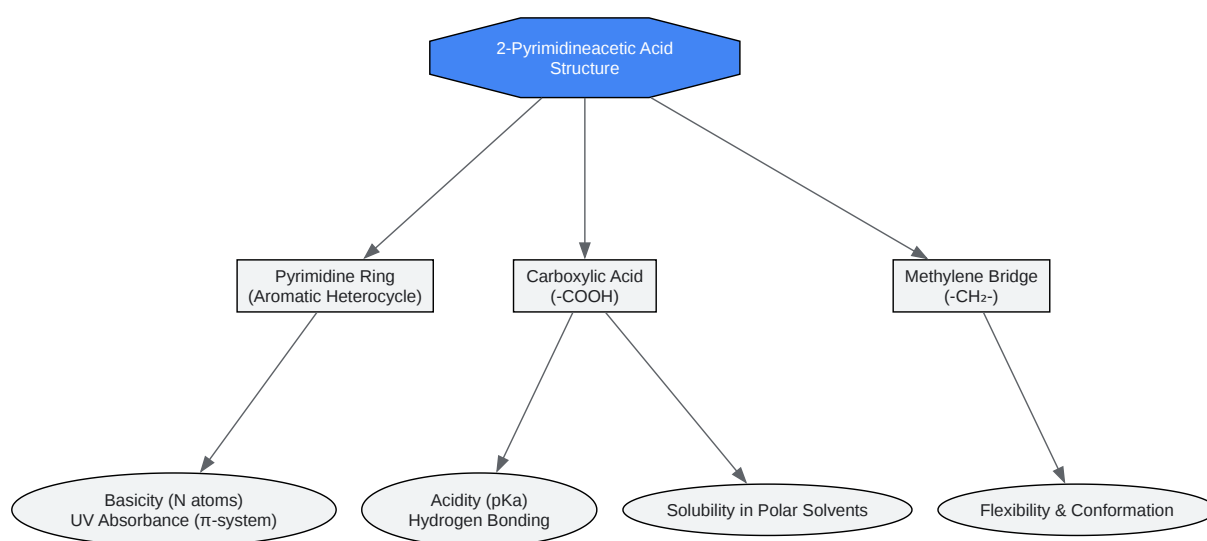
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Caption: Generalized workflow for the synthesis and purification of **2-Pyrimidineacetic acid**.



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Caption: Experimental workflow for determining key physicochemical properties.



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